Dihydridohydroxidoantimony

Description

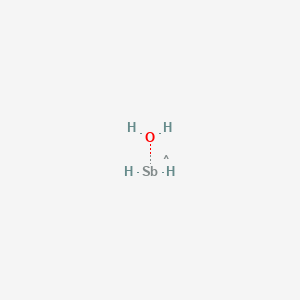

Dihydridohydroxidoantimony is an organoantimony compound characterized by the presence of two hydride (H⁻) ligands and one hydroxide (OH⁻) group bonded to an antimony (Sb) center. This compound belongs to a broader class of antimony hydroxides and hydrides, which exhibit diverse reactivity and stability profiles depending on ligand arrangement and oxidation states .

Antimony-based compounds like this compound are of interest due to their applications in catalysis, materials science, and synthetic chemistry. However, their stability in aqueous environments and tendency to undergo ionization or redox reactions necessitate careful handling and analysis .

Properties

Molecular Formula |

H4OS |

|---|---|

Molecular Weight |

141.79 g/mol |

InChI |

InChI=1S/H2O.Sb.2H/h1H2;;; |

InChI Key |

KXLGPZOZEZNXOM-UHFFFAOYSA-N |

Canonical SMILES |

O.[SbH2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between dihydridohydroxidoantimony and structurally related antimony compounds, focusing on oxidation states, stability, and functional properties.

Table 1: Comparative Properties of Antimony Compounds

Key Findings:

Oxidation State and Reactivity: Compounds with Sb in +3 (e.g., this compound, stibinous acid) are less oxidizing than their +5 counterparts (e.g., dihydridohydroxidooxidoantimony, antimonic acid). However, +3 compounds are more susceptible to disproportionation in acidic media . The inclusion of oxido (O²⁻) ligands in dihydridohydroxidooxidoantimony increases its oxidation state to +5, enhancing thermal stability but reducing solubility in water .

Stability in Solution :

- Trihydroxidoantimony (Sb(OH)₃ ) exhibits high solubility in acidic conditions due to its weak acidic nature, whereas this compound undergoes hydrolysis, releasing hydrogen gas and forming antimony oxides .

- Antimonic acid (H₃SbO₄ ) is stable in alkaline solutions but decomposes in acidic environments, a property exploited in redox titrations .

Analytical Challenges: Differentiation between similar antimony compounds (e.g., this compound vs. stibinous acid) requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to overlapping spectral signatures . Chemical analyses of these compounds may yield ambiguous results, particularly in complex matrices, underscoring the need for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.